molecular formula C21H20N2O2 B10897793 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B10897793
M. Wt: 332.4 g/mol
InChI Key: SWRJDQLGVBYADP-PXLXIMEGSA-N
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Description

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxyphenyl group and a naphthyl group connected through an acetohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the hydrazide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and naphthyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H20N2O2/c1-15(17-9-6-11-19(13-17)25-2)22-23-21(24)14-18-10-5-8-16-7-3-4-12-20(16)18/h3-13H,14H2,1-2H3,(H,23,24)/b22-15+

InChI Key

SWRJDQLGVBYADP-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC(=CC=C3)OC

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)OC

Origin of Product

United States

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